![molecular formula C12H20ClNO2 B6361697 [(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 1240567-24-1](/img/structure/B6361697.png)
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
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Description
“(2,5-Dimethoxyphenyl)methylamine hydrochloride” is an organic compound . It is a derivative of 2,5-dimethoxyphenethylamine, a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Molecular Structure Analysis
The molecular formula of “(2,5-Dimethoxyphenyl)methylamine hydrochloride” is C12H20ClNO2 . The molecular weight is 245.7457 . Unfortunately, the specific molecular structure is not provided in the retrieved sources.Scientific Research Applications
New Psychoactive Substances (NPS) and Health Risks
A systematic review highlighted the global health risks posed by the use of various NPS, including certain psychedelic phenethylamines. These substances, chemically and pharmacologically diverse, have been implicated in causing serotonin toxicity or Serotonin Syndrome (SS), a condition resulting from over-activation of the serotonergic system. This can lead to a classic triad of symptoms: altered mental status, neuromuscular effects, and autonomic hyperactivity. The review included three retrospective studies, two case series, and five case reports, revealing that several NPS, including psychedelic phenethylamines, were found to be implicated in the occurrence of SS. These findings underscore the importance of awareness among clinicians about the potential risks and severe consequences of recreational NPS use, including substances related to “(2,5-Dimethoxyphenyl)methylamine hydrochloride” (Schifano et al., 2021).
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-7-11(14-3)5-6-12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLHZQUFCXVMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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